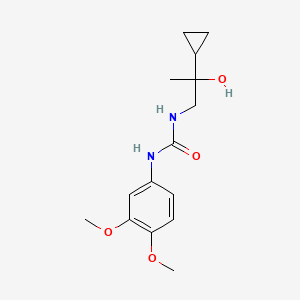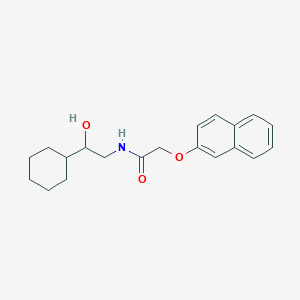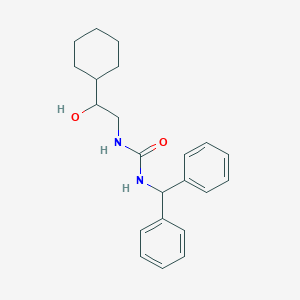
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea (CYHP) is a synthetic organic compound that has been used in a variety of scientific research applications. CYHP is a member of the urea family, and has a unique structure that is characterized by the presence of a cyclopropyl group and a hydroxypropyl group attached to a phenyl ring. The unique structure of CYHP has allowed it to be used in a variety of scientific research applications, including biochemical and physiological studies.
科学的研究の応用
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of cyclopropyl-containing drugs. It has also been used to study the biochemical and physiological effects of cyclopropyl-containing drugs. In addition, 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been used as a model compound to study the effects of cyclopropyl-containing drugs on the human body.
作用機序
The mechanism of action of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea is not fully understood. However, it is believed that 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea binds to a specific receptor in the body, which triggers a cascade of biochemical and physiological effects. 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea is believed to bind to the G-protein coupled receptor (GPCR) family of receptors, which are involved in many cellular processes.
Biochemical and Physiological Effects
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to bind to GPCRs, which can lead to the activation of several biochemical pathways. In addition, 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been shown to activate the cyclic adenosine monophosphate (cAMP) pathway, which is involved in the regulation of many cellular processes. 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has also been shown to modulate the activity of several enzymes, including phospholipase C (PLC), protein kinase C (PKC), and adenylyl cyclase (AC).
実験室実験の利点と制限
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. In addition, its unique structure allows it to be used as a model compound for studying the effects of cyclopropyl-containing drugs. However, 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has several limitations for lab experiments. Its structure is relatively complex, which can make it difficult to synthesize in the lab. In addition, its effects on the human body are not fully understood, which can make it difficult to study its effects in the lab.
将来の方向性
There are several potential future directions for 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea research. One potential direction is to further study the biochemical and physiological effects of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea. This could include studying its effects on different tissues and organs, as well as its effects on different cell types. In addition, further research could be conducted to better understand the mechanism of action of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea and its effects on GPCRs. Another potential direction is to develop new synthetic methods for the synthesis of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea. Finally, further research could be conducted to explore the potential therapeutic applications of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea.
合成法
The synthesis of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been reported in several publications. The most common method for the synthesis of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea involves the condensation of 2-cyclopropyl-2-hydroxypropyl chloroformate and 3,4-dimethoxyphenyl isocyanate. This reaction is typically carried out in an inert atmosphere at room temperature. The reaction produces a mixture of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea and 3,4-dimethoxyphenyl isocyanate, which can be separated by column chromatography.
特性
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(19,10-4-5-10)9-16-14(18)17-11-6-7-12(20-2)13(8-11)21-3/h6-8,10,19H,4-5,9H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDFTKBFRVZTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC(=C(C=C1)OC)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6495250.png)
![2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6495253.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6495256.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate](/img/structure/B6495269.png)
![3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6495270.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6495290.png)

![ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6495318.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6495319.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495323.png)